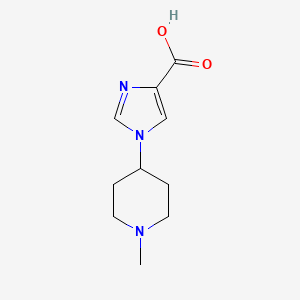
1-(1-Methylpiperidin-4-yl)-1H-imidazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methylpiperidin-4-yl)-1H-imidazole-4-carboxylic acid is a compound that features both a piperidine ring and an imidazole ring. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active molecules. The compound’s unique structure allows it to interact with biological targets, making it a subject of interest in scientific research.
Vorbereitungsmethoden
The synthesis of 1-(1-Methylpiperidin-4-yl)-1H-imidazole-4-carboxylic acid typically involves the formation of the imidazole ring followed by the introduction of the piperidine moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .
Analyse Chemischer Reaktionen
1-(1-Methylpiperidin-4-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol.
Wissenschaftliche Forschungsanwendungen
1-(1-Methylpiperidin-4-yl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used to study enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(1-Methylpiperidin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(1-Methylpiperidin-4-yl)-1H-imidazole-4-carboxylic acid can be compared with other compounds that contain piperidine or imidazole rings:
Piperidine derivatives: These include compounds like piperidine itself or 1-methylpiperidine, which are used in various pharmaceutical applications.
Eigenschaften
Molekularformel |
C10H15N3O2 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
1-(1-methylpiperidin-4-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-12-4-2-8(3-5-12)13-6-9(10(14)15)11-7-13/h6-8H,2-5H2,1H3,(H,14,15) |
InChI-Schlüssel |
PDSXHZZNFGNLMU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)N2C=C(N=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl N-[6-(2-fluorophenyl)-6-oxohexyl]carbamate](/img/structure/B13225662.png)
![Ethyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13225670.png)
![5,6,7,8-tetrahydro-4H-4,7-epiminocyclohepta[d]isoxazole hydrochloride](/img/structure/B13225677.png)

![2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid](/img/structure/B13225684.png)
![Spiro[2.4]heptane-4-carbothioamide](/img/structure/B13225691.png)



![3-[(1H-Imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride](/img/structure/B13225719.png)

![2-[(Pentan-2-yl)amino]-2-phenylethan-1-ol](/img/structure/B13225745.png)
![(2R)-2-Amino-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B13225752.png)

